5-Nitronaphthalene-1-carboxylic acid
Overview
Description
5-Nitronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol . It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the 5th position and a carboxylic acid group (-COOH) at the 1st position on the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
5-Nitronaphthalene-1-carboxylic acid is utilized in various scientific research fields, including:
Safety and Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives, such as 5-Nitronaphthalene-1-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .
Preparation Methods
5-Nitronaphthalene-1-carboxylic acid can be synthesized through the nitration of α-naphthoic acid. The process involves adding α-naphthoic acid to cold fuming nitric acid at a temperature of 0-5°C. The mixture is stirred for 30 minutes at this temperature and then allowed to stand at room temperature for 2 hours . This method ensures the selective nitration of the naphthalene ring, resulting in the formation of this compound.
Chemical Reactions Analysis
5-Nitronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 5-Nitronaphthalene-1-carboxylic acid involves its interaction with biological nucleophiles, such as cysteine and histidine residues in proteins. The nitro group undergoes rapid and reversible reactions with these nucleophiles, leading to post-translational modifications of proteins. These modifications can regulate key signaling pathways involved in gene expression, enzyme activity, and cellular processes .
Comparison with Similar Compounds
5-Nitronaphthalene-1-carboxylic acid can be compared with other nitroaromatic compounds, such as:
1-Nitronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Nitronaphthalene-1-carboxylic acid: Has the nitro group at the 2nd position, which affects its reactivity and applications.
5-Nitro-2-naphthoic acid: Similar structure but with different positional isomerism, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
5-nitronaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUKDQBDXPQJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332582 | |
Record name | 5-nitronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1975-44-6 | |
Record name | 5-nitronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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